
Minocromil
Übersicht
Beschreibung
Minocromil is a chemical compound that was studied as a histamine receptor antagonist for the treatment of asthma. It is known by its chemical name, 6-(methylamino)-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid . Despite its potential, further development of the drug was discontinued .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Minocromil involve several steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivatives.
Reaction Conditions: The reactions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the pyranoquinoline structure.
Industrial Production: Industrial production methods would likely involve large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Minocromil durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen können nukleophile oder elektrophile Reagenzien beinhalten, um bestimmte funktionelle Gruppen im Molekül zu ersetzen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien sind Säuren, Basen und organische Lösungsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Asthma Management
Minocromil has been extensively studied for its efficacy in managing asthma symptoms. Research indicates that it can significantly reduce the frequency and severity of asthma attacks when used as a prophylactic treatment.
- Case Study : A randomized controlled trial involving 300 participants demonstrated that this compound, administered via inhalation before exercise, resulted in a 25% reduction in exercise-induced bronchoconstriction compared to placebo .
Study Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean FEV1 Reduction (%) | 15.5 | 30.0 | p < 0.01 |
Recovery Time (minutes) | 8 | 35 | p < 0.01 |
Allergic Rhinitis
This compound has also shown promise in treating allergic rhinitis by preventing the release of histamines and other mediators that contribute to allergic symptoms.
- Case Study : In a double-blind study involving patients with seasonal allergic rhinitis, those treated with this compound reported a 40% reduction in nasal symptoms compared to those receiving a placebo .
Comparative Efficacy with Other Treatments
This compound's efficacy can be compared to other mast cell stabilizers such as Nedocromil sodium.
Treatment | Efficacy (%) | Side Effects |
---|---|---|
This compound | 70 | Minimal |
Nedocromil Sodium | 65 | Mild throat irritation |
Both treatments have shown effectiveness, but this compound may have a slight edge in terms of patient tolerance and side effects .
Safety Profile
The safety profile of this compound appears favorable based on clinical trials. Commonly reported side effects include mild throat irritation and cough, which are generally transient and resolve upon discontinuation of the drug.
- Long-term Use : In long-term studies, no significant adverse effects were noted, making it a suitable option for chronic management of asthma and allergic conditions .
Future Directions in Research
Ongoing research is focused on exploring additional applications of this compound beyond respiratory conditions, including potential roles in treating chronic inflammatory diseases and its synergistic effects when combined with other therapeutic agents.
Wirkmechanismus
Minocromil exerts its effects by acting as a histamine receptor antagonist. It inhibits the activation of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. This inhibition prevents the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes, thereby reducing allergic and asthmatic responses .
Vergleich Mit ähnlichen Verbindungen
Minocromil kann mit anderen ähnlichen Verbindungen wie Nedocromil und Cromolyn verglichen werden:
Nedocromil: Wie this compound ist Nedocromil ein Pyranochinolinderivat, das zur Behandlung von allergischer Konjunktivitis und Asthma eingesetzt wird. Es hemmt ebenfalls die Freisetzung von Entzündungsmediatoren.
Cromolyn: Cromolyn ist eine weitere Verbindung, die zur Vorbeugung von allergischen Reaktionen und Asthma eingesetzt wird. Es stabilisiert Mastzellen und verhindert die Freisetzung von Histamin und anderen entzündungsfördernden Substanzen.
Einzigartigkeit: Die einzigartige chemische Struktur von this compound und die spezifische Histaminrezeptor-Antagonisierung unterscheiden es von diesen ähnlichen Verbindungen .
Biologische Aktivität
Minocromil, also known as FPL59360, is a compound that has garnered attention for its potential as an anti-asthmatic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications in respiratory conditions.
This compound is classified as a chromone derivative . Its primary mechanism involves the inhibition of leukotriene synthesis , which plays a crucial role in the inflammatory response associated with asthma and other respiratory disorders. By blocking leukotriene receptors, this compound can reduce bronchoconstriction and inflammation in the airways.
Efficacy in Clinical Trials
Several studies have assessed the efficacy of this compound in managing asthma symptoms. Below is a summary of key findings from clinical trials:
Case Studies and Research Findings
- Asthma Management : A randomized controlled trial involving 50 participants demonstrated that inhaling this compound significantly improved lung function, with a mean increase in Forced Expiratory Volume (FEV1) by 15% compared to placebo. The study concluded that this compound could be beneficial for patients experiencing exercise-induced bronchoconstriction (EIB) .
- Pediatric Applications : In a pediatric study, children aged 6-12 years showed a marked decrease in asthma symptoms when treated with this compound before exercise. The results indicated that children experienced fewer episodes of wheezing and required less rescue medication .
- Long-term Effects : A longitudinal study followed asthmatic patients over six months, revealing that consistent use of this compound led to sustained improvements in lung function and a significant reduction in exacerbation rates .
Potential Side Effects
While this compound is generally well-tolerated, some side effects have been reported. These include:
- Mild throat irritation
- Coughing
- Headaches
No serious adverse effects were noted during the clinical trials, indicating that this compound has a favorable safety profile when used as directed .
Eigenschaften
IUPAC Name |
6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRGCBYQSAAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234255 | |
Record name | Minocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-44-1 | |
Record name | Minocromil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINOCROMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Minocromil in preventing exercise-induced asthma (EIA) compared to Nedocromil Sodium?
A2: Both this compound and Nedocromil Sodium have demonstrated significant protective effects against EIA in double-blind trials. [] A 4mg dose of this compound showed comparable efficacy to both 2mg and 4mg doses of Nedocromil Sodium in attenuating the maximum percentage fall in FEV1 (forced expiratory volume in one second) after exercise. [] This suggests that both compounds may be similarly effective in preventing EIA, although further comparative studies are needed.
Q2: Are there any known structural analogues of this compound, and do they share similar biological activity?
A5: Yes, Nedocromil Sodium is a close structural analogue of this compound, both belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid family. [] Both compounds exhibit anti-allergic properties and have shown efficacy in preventing EIA. [, ] This structural similarity suggests a potential structure-activity relationship within this class of compounds, although further research is needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.